molecular formula C6H10O5 B1667456 3,3'-Oxydipropanoic acid CAS No. 5961-83-1

3,3'-Oxydipropanoic acid

Cat. No. B1667456
CAS RN: 5961-83-1
M. Wt: 162.14 g/mol
InChI Key: FOSIWKADJDNVMJ-UHFFFAOYSA-N
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Description

3,3’-Oxydipropanoic acid, also known as Bis-PEG1-acid, is a chemical compound with the molecular formula C6H10O5 . It has a molecular weight of 162.14 g/mol . The compound appears as a colorless to white to yellow solid or semi-solid or liquid or lump .


Molecular Structure Analysis

The IUPAC name of 3,3’-Oxydipropanoic acid is 3-(2-carboxyethoxy)propanoic acid . The InChI code is 1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) . The compound has a rotatable bond count of 6 .


Physical And Chemical Properties Analysis

3,3’-Oxydipropanoic acid has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass and the monoisotopic mass of the compound are 162.05282342 g/mol . The topological polar surface area is 83.8 Ų . The compound has a heavy atom count of 11 .

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

3-(2-carboxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIWKADJDNVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320592
Record name 3,3'-Oxydipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Oxydipropanoic acid

CAS RN

5961-83-1
Record name 5961-83-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Oxydipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-carboxyethoxy)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
P Ren, YZ Yue, K Wang, WS Wu, ZY Yan - Journal of Radioanalytical and …, 2014 - Springer
Tridentate ligand N,N,N′,N′-tetraoctyl-4-oxaheptanediamide(TOOHA) and other three analogous diamides have been prepared and characterized by using NMR spectra and …
Number of citations: 19 link.springer.com
M Iqbal, J Huskens, W Verboom, M Sypula… - Supramolecular …, 2010 - Taylor & Francis
Various ligands with structural modifications of the N,N,N′,N′-tetraoctyl-3-oxapentanediamide (TODGA) skeleton were synthesised in good yields. These modifications include (1) the …
Number of citations: 80 www.tandfonline.com
MW Keller, GJ Schut, GL Lipscomb… - Proceedings of the …, 2013 - National Acad Sciences
Microorganisms can be engineered to produce useful products, including chemicals and fuels from sugars derived from renewable feedstocks, such as plant biomass. An alternative …
Number of citations: 154 www.pnas.org
M Iqbal - 2012 - research.utwente.nl
One of the major drawbacks of nuclear energy is the production of nuclear waste. Due to its radioactivity, treatment of this waste is an important issue and receives much attention. Many …
Number of citations: 4 research.utwente.nl
OFOC NOMENCLATURE, P HYDRIDES - academia.edu
2.2 Retained names of mancude heteromonocyclic parent hydrides, page 11 2.3 Retained names of saturated heteromonocyclic parent hydrides used as preferred names and in …
Number of citations: 10 www.academia.edu

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